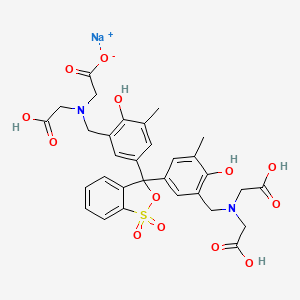
XYlenol Orange xsodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
XYlenol Orange xsodium salt is an organic reagent, commonly used as a tetrasodium salt. It is primarily utilized as an indicator for metal titrations, where it changes color from red to yellow at the endpoint . The compound is known for its fluorescent properties, with excitation maximums at 440 nm and 570 nm, and an emission maximum at 610 nm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
XYlenol Orange xsodium salt can be synthesized by reacting xylenol orange with sodium hydroxide. The process involves dissolving xylenol orange in water and adding sodium hydroxide to form the sodium salt . The solution is then filtered to remove any impurities.
Industrial Production Methods
In industrial settings, this compound is often purified using ion-exchange chromatography. DEAE-cellulose is used as the stationary phase, and the elution is carried out with a 0.1M sodium chloride solution . This method helps in obtaining a high-purity product by removing impurities such as cresol red and iminodiacetic acid .
Analyse Chemischer Reaktionen
Types of Reactions
XYlenol Orange xsodium salt undergoes various chemical reactions, including:
Complexation: It forms complexes with metal ions, which is the basis for its use as a metal indicator.
Acid-Base Reactions: The color of the compound changes with pH, appearing red in acidic solutions (pH < 6.3) and yellow in basic solutions (pH > 6.3).
Common Reagents and Conditions
Reagents: Common reagents include metal ions such as calcium, cadmium, bismuth, zinc, lead, and mercury.
Conditions: The reactions typically occur in aqueous solutions, and the pH of the solution significantly affects the color change.
Major Products Formed
The major products formed from these reactions are metal-XYlenol Orange complexes, which are often used in titrations to determine the concentration of metal ions in a solution .
Wissenschaftliche Forschungsanwendungen
XYlenol Orange xsodium salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of XYlenol Orange xsodium salt involves its ability to form complexes with metal ions. The compound has chelating properties, allowing it to bind to metal ions and form stable complexes . This complexation leads to a color change, which is used to indicate the presence and concentration of metal ions in a solution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cresol Red: Another indicator used in titrations, but with different pH range and color change properties.
Iminodiacetic Acid: Used in similar applications but lacks the fluorescent properties of XYlenol Orange.
Uniqueness
XYlenol Orange xsodium salt is unique due to its dual excitation maximums and its ability to form highly stable complexes with a wide range of metal ions . Its fluorescent properties also make it valuable in various analytical and research applications .
Eigenschaften
Molekularformel |
C31H31N2NaO13S |
|---|---|
Molekulargewicht |
694.6 g/mol |
IUPAC-Name |
sodium;2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C31H32N2O13S.Na/c1-17-7-21(9-19(29(17)42)11-32(13-25(34)35)14-26(36)37)31(23-5-3-4-6-24(23)47(44,45)46-31)22-8-18(2)30(43)20(10-22)12-33(15-27(38)39)16-28(40)41;/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41);/q;+1/p-1 |
InChI-Schlüssel |
CXGDREKXIQQTJQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


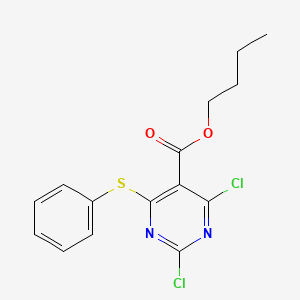
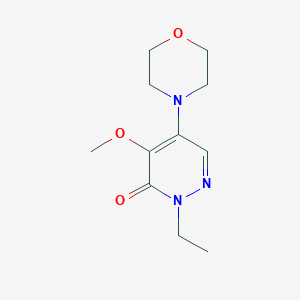
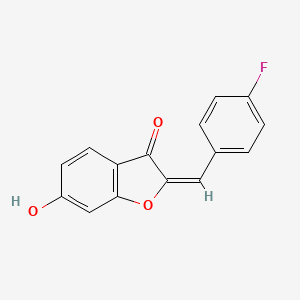
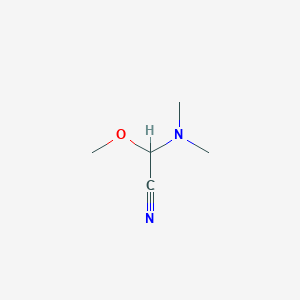
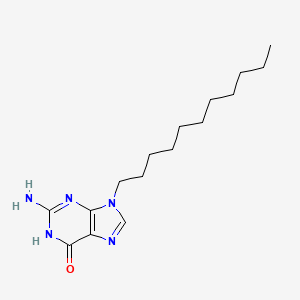

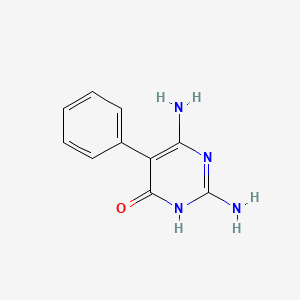
![7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B12922334.png)
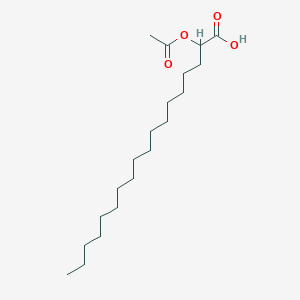
![N-[Ethoxy(phenyl)phosphoryl]-L-histidine](/img/structure/B12922348.png)
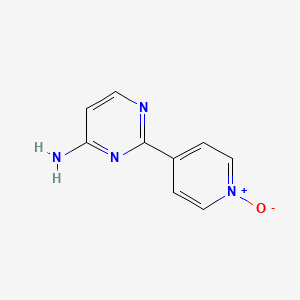
![6-[(4-Chlorophenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12922352.png)


